

Application Notes and Protocols: Pharmacokinetic Studies of Topical Tapinarof

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Compound of Interest

Compound Name: Tapinarof

Cat. No.: B1666157

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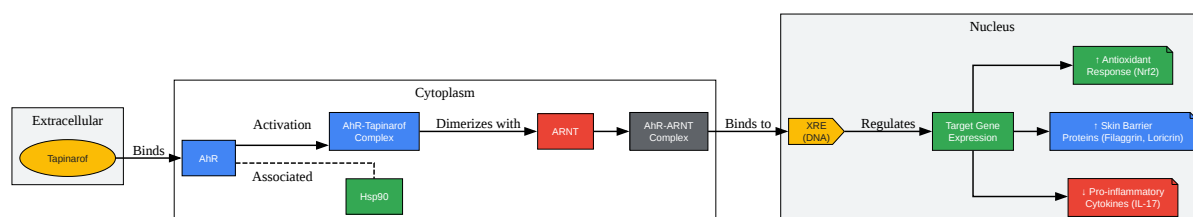
These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of topical **tapinarof**, a novel, non-steroidal, topical therapeutic aryl hydrocarbon receptor (AhR) modulating agent. The information is intended to guide researchers and clinicians in designing and interpreting studies involving this compound.

Mechanism of Action

Tapinarof is a naturally derived AhR agonist.^[1] Its therapeutic effects in plaque psoriasis and atopic dermatitis are attributed to the activation of AhR, a ligand-dependent transcription factor. This activation leads to:

- Downregulation of Pro-inflammatory Cytokines: Suppression of key inflammatory mediators, including Interleukin-17 (IL-17), IL-4, and IL-13.^[1]
- Skin Barrier Restoration: Induction of essential skin barrier proteins like filaggrin and loricrin.^{[1][2]}
- Antioxidant Effects: Enhancement of the Nrf2-mediated antioxidant response, which helps to mitigate oxidative stress in the skin.^[1]

Signaling Pathway of Tapinarof



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Caption: **Tapinarof**'s mechanism of action via the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Pharmacokinetic Profile

In vitro studies show that **tapinarof** has a high binding affinity (99%) to plasma proteins and is metabolized in the liver primarily through oxidation, sulfation, and glucuronide conjugation.

Tapinarof does not appear to modulate the activity of cytochrome P450 enzymes or transporters.

Systemic Absorption

Topical application of **tapinarof** results in minimal systemic absorption. Plasma concentrations of **tapinarof** are generally low and tend to decrease over time with continued use, which may be attributed to the restoration of the skin barrier function.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters from clinical studies.

Table 1: Pharmacokinetic Parameters of **Tapinarof** Cream in Adults with Atopic Dermatitis (Phase 1 Study)

Parameter	Tapinarof 1% Cream	Tapinarof 2% Cream
Mean Cmax (Day 1)	1.2 ng/mL	2.5 ng/mL
Mean Cmax (Day 21)	0.15 ng/mL	0.3 ng/mL
Median Tmax	1 - 4 hours	1 - 4 hours

Study Design: Open-label, 2-cohort sequential study in 11 participants with moderate to severe atopic dermatitis. Cream applied twice daily.

Table 2: Pharmacokinetic Parameters of **Tapinarof** 1% Cream in Adults with Extensive Plaque Psoriasis (Maximal Use Trial)

Parameter	Day 1	Day 29
Mean Cmax	898 pg/mL	116 pg/mL
Median Cmax	181 pg/mL	59.4 pg/mL
Geometric Mean AUC ₀ –last	861 pg·h/mL	321 pg·h/mL
Range of Cmax	0 - 4680 pg/mL	-
Range of AUC ₀ –last	26.8 - 22,113 pg·h/mL	-

Study Design: Multicenter, open-label trial in 21 patients with ≥20% body surface area involvement. Cream applied once daily for 29 days.

Experimental Protocols

Maximal Use Pharmacokinetic Study in Plaque Psoriasis

Objective: To assess the safety, tolerability, and pharmacokinetics of **tapinarof** cream 1% applied once daily under maximal use conditions in adults with extensive plaque psoriasis.

Study Design:

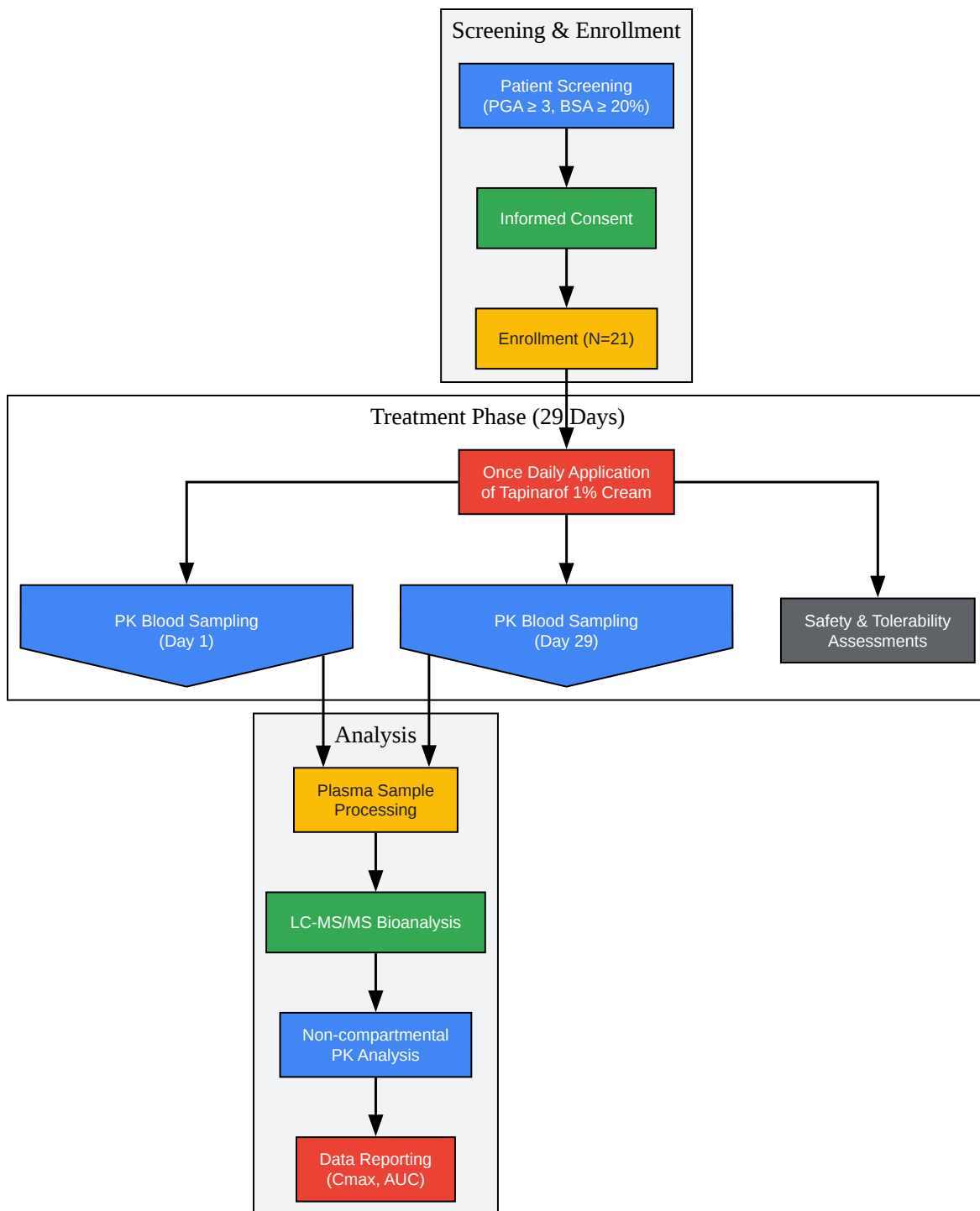
- Phase IIa, multicenter, open-label study.
- Patient Population: Adults with a Physician Global Assessment (PGA) score of ≥ 3 and body surface area (BSA) involvement of $\geq 20\%$.
- Treatment: **Tapinarof** cream 1% applied once daily to all affected areas for 29 days.

Pharmacokinetic Sampling:

- Blood samples for PK analysis are collected at pre-defined time points on Day 1 and Day 29.
- Concentrations of **tapinarof** and its metabolite, **tapinarof** sulfate, are determined in plasma samples.

Bioanalytical Method:

- A validated bioanalytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is used for the quantification of **tapinarof** and its metabolites in plasma.
- The lower limit of quantitation (LLOQ) for **tapinarof** is typically around 50 pg/mL, and for **tapinarof** sulfate, it is around 10 pg/mL.
- Pharmacokinetic parameters are calculated using non-compartmental analysis.



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Caption: Workflow for a maximal use pharmacokinetic study of topical **tapinarof**.

In Vitro Skin Permeation Testing (IVPT)

Objective: To develop a sensitive analytical method for the evaluation of **tapinarof** permeation from a topical cream formulation through human skin in vitro.

Methodology:

- **Skin Model:** Excised human skin is used in in-line flow-through diffusion cells.
- **Formulation Application:** A precise amount of **tapinarof** cream (e.g., 15 mg/cm²) is applied to the skin surface.
- **Receptor Solution:** A receptor solution, such as phosphate-buffered saline (PBS) containing 5% (w/v) bovine serum albumin (BSA), is continuously flowed beneath the skin to collect any permeated drug.
- **Sampling:** The receptor solution is collected at various time points over a defined period (e.g., 48 hours).
- **Sample Processing:** Collected samples are processed to remove interfering substances like BSA before analysis.

Bioanalytical Method:

- **Instrumentation:** A highly sensitive LC-MS/MS system is used for quantification.
- **Chromatography:** A C18 column is typically used for chromatographic separation.
- **Mobile Phase:** A mixture of aqueous and organic solvents with a modifier like formic acid is used for elution.
- **Validation:** The analytical method is validated for linearity, accuracy, and precision according to regulatory guidelines.

Safety and Tolerability

Clinical trials have shown that topical **tapinarof** is generally well-tolerated. The most common adverse events reported are mild and include folliculitis, headache, back pain, and pruritus.

Systemic side effects are rare, consistent with the low systemic absorption of the drug.

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References

- 1. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
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